molecular formula C₂₀¹³C₂H₂₉D₃O₈ B1146023 HT-2 Toxin-13C2,D3 CAS No. 910537-24-5

HT-2 Toxin-13C2,D3

Cat. No.: B1146023
CAS No.: 910537-24-5
M. Wt: 429.49
InChI Key:
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Description

HT-2 Toxin-13C2,D3 is a biochemical used for proteomics research . It has a molecular formula of C2013C2H29D3O8 and a molecular weight of 429.49 .


Synthesis Analysis

T-2 toxin, a major class of mycotoxins, is rapidly metabolized to HT-2 toxin in vivo . The enzymes CYP3A4 and carboxylesterase contribute to T-2 toxin metabolism, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products . Large-scale production of T-2 and HT-2 toxin, as well as T-2 triol and T-2 tetraol, has been achieved by biosynthetic production with cultures of F. sporotrichioides .


Molecular Structure Analysis

The trichothecenes, including this compound, are non-volatile low molecular weight compounds (MW 250–500). They are extremely soluble in many solvents .


Chemical Reactions Analysis

The formation mechanism of modified T-2 in plants involves hydroxylation, glycosylation, and C3-acetylation, as well as conjugation with malonic acid and ferulic acid . A novel modified HT-2,3-acetyl-HT2-glucoside was first reported in wheat .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C2013C2H29D3O8 and a molecular weight of 429.49 . It is a non-volatile low molecular weight compound .

Mechanism of Action

The toxicity of T-2 toxin is due to its 12,13-epoxy ring . Modified forms of T-2 toxin, including T-2–3-glucoside, exert their immunotoxic effects by signaling through JAK/STAT but not MAPK .

Safety and Hazards

HT-2 Toxin-13C2,D3 is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation . Dermal exposure to T-2 toxin, a major class of mycotoxins, can result in skin necrosis and inflammation .

Future Directions

Predictive models of Fusarium growth and subsequent mycotoxin production would be beneficial in predicting the risk of contamination and thus aid early mitigation . With the likelihood of regulatory maximum limits being introduced, increased surveillance using rapid, on-site tests in addition to confirmatory methods will be required .

Properties

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-1,5-dimethyl-2-[(2,2,2-trideuterioacetyl)oxymethyl]spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i4+1D3,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLMTPXERFKEN-DXOBKWOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)OC[C@]12C[C@@H](C(=C[C@H]1O[C@@H]3[C@@H]([C@H]([C@]2([C@]34CO4)C)O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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